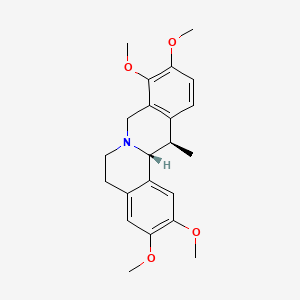

(+/-)-Meso-corydaline

Description

Overview of Isoquinoline (B145761) Alkaloids and their Subclasses

Alkaloids are a vast and diverse group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. muni.cz These secondary metabolites are found in a variety of living organisms, particularly in plants. muni.czresearchgate.net Based on their chemical structure, alkaloids are categorized into several classes, with isoquinoline alkaloids being one of the largest and most significant groups. muni.czmuni.cz The fundamental structure of these compounds is the isoquinoline ring system.

The isoquinoline alkaloid family is further divided into numerous subclasses based on structural modifications and biosynthetic pathways. tarjomefa.comnih.gov These subclasses include, but are not limited to:

Simple isoquinolines tarjomefa.comrsc.org

Benzylisoquinolines muni.cztarjomefa.com

Protoberberines muni.cztarjomefa.com

Phthalideisoquinolines tarjomefa.comnih.gov

Benzophenanthridines muni.cz

Definition of Protoberberine Alkaloids

Protoberberine alkaloids are a prominent class of isoquinoline alkaloids characterized by a tetracyclic ring system, which is based on the dibenzo[a,g]quinolizidine framework. researchgate.netuni-halle.de This core structure is biosynthetically derived from benzylisoquinolines through a process involving phenolic oxidation and the coupling of the isoquinoline N-methyl group, which forms the "berberine bridge" carbon. researchgate.netwikipedia.org

Contextualization of Tetrahydroprotoberberine Alkaloids

Within the protoberberine group, tetrahydroprotoberberine (THPB) alkaloids are a major subgroup. rsc.orgmdpi.com As their name suggests, they possess a fully saturated C-ring in the protoberberine skeleton. rsc.org These compounds are widespread in the plant kingdom, being found in at least eight plant families. researchgate.net THPB alkaloids typically feature oxygen-containing functional groups, such as methoxy (B1213986) or hydroxyl groups, on the A and D aromatic rings, most commonly at positions C-2, C-3, C-9, and C-10. mdpi.comresearchgate.net

Significance of Quaternary Protoberberine Alkaloids (QPA) Research

Quaternary protoberberine alkaloids (QPAs) are another significant subgroup, characterized by a quaternary nitrogen atom in the quinolizinium (B1208727) system. muni.cznih.gov This feature imparts a positive charge to the molecule. muni.cz QPAs represent a substantial portion, approximately 25%, of all known protoberberine alkaloids isolated from natural sources. muni.czmuni.cz Research into QPAs is driven by their interesting chemical reactivity, particularly the sensitivity of the iminium bond to nucleophilic attack, and their considerable biological activities. muni.cznih.gov Investigations have explored their potential antibacterial, antimalarial, and cytotoxic properties, with studies indicating that they can interact with nucleic acids. muni.cznih.gov

Historical and Contemporary Research Significance of Stereoisomerism in Alkaloid Chemistry

Stereoisomerism, the study of compounds with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations, is a critical aspect of alkaloid chemistry. britannica.comiosrjournals.org The foundations of stereochemistry were laid in the 19th century, with seminal work by scientists like Louis Pasteur, who demonstrated the link between optical activity and molecular asymmetry. britannica.comiosrjournals.org Jacobus H. van't Hoff and Joseph-Achille Le Bel later explained that a carbon atom bonded to four different groups could exist in two non-superimposable mirror-image forms, known as enantiomers. britannica.comiosrjournals.org

This concept is profoundly important in the study of alkaloids, as the specific stereochemistry of these molecules often dictates their biological activity. The pharmacological action of many alkaloids is stereoselective, meaning that different stereoisomers can have vastly different potencies and effects. nih.gov For instance, the S-(–)-isomer of hyoscyamine (B1674123) is significantly more potent than its R-(+)-isomer. nih.gov

The work of Nobel laureates John Cornforth and Vladimir Prelog on the stereochemistry of natural compounds, including alkaloids, further highlighted the importance of understanding the three-dimensional structure of these molecules. britannica.comiosrjournals.org Contemporary research continues to emphasize the synthesis and biological evaluation of specific stereoisomers of alkaloids to develop new therapeutic agents with improved efficacy and reduced side effects. nih.gov The synthesis of enantiomerically pure alkaloids remains a significant challenge and a major focus of modern organic chemistry. acs.org

Biogenetic Origins and Plant Distribution of Related Alkaloids

The biosynthesis of protoberberine alkaloids, including tetrahydroprotoberberines, originates from the amino acid L-tyrosine. muni.czwikipedia.org Through a series of enzymatic reactions, two molecules of L-tyrosine are converted into (S)-reticuline, a key benzylisoquinoline intermediate. wikipedia.orgresearchgate.net (S)-reticuline then undergoes an oxidative cyclization, catalyzed by the berberine (B55584) bridge enzyme (BBE), to form the characteristic tetracyclic core of the protoberberine skeleton, yielding (S)-scoulerine. rsc.orgrsc.org Further enzymatic modifications, such as methylation and hydroxylation, lead to the vast diversity of protoberberine alkaloids found in nature. mdpi.com

Protoberberine alkaloids are predominantly found in a number of plant families, most notably:

Papaveraceae (Poppy family) researchgate.netuni-halle.de

Berberidaceae (Barberry family) researchgate.netresearchgate.net

Ranunculaceae (Buttercup family) researchgate.net

Rutaceae (Rue family) researchgate.net

The genus Corydalis (Papaveraceae) is a particularly rich source of these alkaloids, with numerous species known for their abundant and diverse alkaloid content. nih.govbohrium.com For example, studies on Corydalis cava have been instrumental in elucidating the biosynthetic pathway of corydaline (B1669446) and related alkaloids. uni-muenchen.de Different species within the Corydalis genus can exhibit distinct alkaloid profiles, a fact that is utilized in the chemical classification of these plants. bohrium.comnih.gov

| Plant Family | Key Genera | Notable Alkaloid Types |

| Papaveraceae | Corydalis, Papaver | Protoberberines, Tetrahydroprotoberberines, Protopines researchgate.netbohrium.com |

| Berberidaceae | Berberis | Protoberberines (e.g., Berberine) researchgate.netresearchgate.net |

| Ranunculaceae | Thalictrum | Simple isoquinolines, Protoberberines rsc.orgresearchgate.net |

| Rutaceae | Xanthoxylum | Quaternary Protoberberine Alkaloids muni.czresearchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6901-07-1 |

|---|---|

Molecular Formula |

C22H27NO4 |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

(13R,13aR)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |

InChI |

InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21-/m1/s1 |

InChI Key |

VRSRXLJTYQVOHC-LRTDBIEQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |

Canonical SMILES |

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |

Origin of Product |

United States |

Advanced Analytical Methodologies for Characterization and Quantitation of Meso Corydaline

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating meso-corydaline from complex plant matrices, enabling accurate analysis. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of this process.

High-Performance Liquid Chromatography (HPLC) Applications in Alkaloid Analysis

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of alkaloids, including those found in Corydalis species. nih.govresearchgate.net The method's efficiency and convenience make it a staple for quality control of herbal medicines. nih.gov In the analysis of alkaloids, the composition and pH of the mobile phase are critical factors that significantly influence the separation on a reversed-phase C18 column. researchgate.net For instance, the use of a mobile phase additive like triethylamine (B128534) is common when analyzing basic compounds such as alkaloids to improve peak shapes. researchgate.net

Research has demonstrated the successful application of HPLC for the simultaneous determination of multiple alkaloids in plant extracts. iosrjen.org Validation of these HPLC methods typically includes assessing parameters such as linearity, repeatability, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. iosrjen.org For example, a developed HPLC method for poppy straw alkaloids showed good linearity, with the yield ranging from 95.83% to 101.05%. iosrjen.org The precision of HPLC methods, often expressed as the relative standard deviation (RSD), has been reported to be within acceptable limits for both retention time and peak area, ensuring consistent and reproducible measurements. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.net |

| Mobile Phase | Methanol (B129727) and 2% acetic acid (gradient) | researchgate.net |

| Mobile Phase Additive | Triethylamine (to reduce peak tailing) | researchgate.net |

| Detection | UV-Vis Detector | researchgate.net |

| Internal Standard | Palmatine (B190311) | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and higher resolution. nih.gov This technique is particularly valuable for the qualitative and quantitative characterization of complex mixtures. mdpi.com UPLC systems utilize columns with smaller particle sizes (typically 1.7 µm), which contributes to their enhanced performance. nih.govmdpi.com

UPLC methods have been successfully developed and validated for the quantification of various bioactive constituents in herbal formulas and biological matrices. nih.govchula.ac.th The validation of a UPLC method involves assessing its linearity, precision, accuracy, and recovery to ensure its reliability. chula.ac.th For instance, a UPLC-TQD/MS method for analyzing an herbal formula demonstrated good linearity with a correlation coefficient (R²) greater than 0.995 for all analyzed compounds. chula.ac.th The sensitivity of UPLC methods is also a key advantage, with low limits of detection (LOD) and quantification (LOQ) being achievable. nih.govresearchgate.net

The mobile phase in UPLC often consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, frequently acidified with formic acid or buffered with ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry detection. nih.govmdpi.comnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acquity BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) | nih.govmdpi.com |

| Mobile Phase | A: Water with 0.1% formic acid | nih.gov |

| B: Acetonitrile with 0.1% formic acid | ||

| Flow Rate | 0.3 - 0.4 mL/min | nih.govmdpi.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govchula.ac.thresearchgate.net |

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantitation

Mass spectrometry is an indispensable tool for the structural analysis and quantification of meso-corydaline, providing detailed molecular information with high sensitivity and specificity.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Noncovalent Interactions

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for studying noncovalent interactions between biomolecules, such as proteins and ligands. nih.govnih.gov This "soft" ionization method allows for the transfer of intact noncovalent complexes from solution to the gas phase for mass analysis. nih.gov ESI-MS has been successfully employed to investigate the binding of alkaloids to DNA, providing insights into their mechanism of action. muni.czmuni.cz

The technique can be used to determine the dissociation constants (Kd) of protein-ligand complexes by titrating the protein with the ligand and monitoring the relative intensities of the free and bound protein ions. nih.gov To enhance the quality of ESI-MS data for noncovalent complexes, techniques like on-line microdialysis can be used to minimize the formation of unwanted adducts, leading to improved resolution and sensitivity. diva-portal.org

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS/MS)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS/MS) is a high-resolution mass spectrometry (HRMS) technique that is increasingly used for the comprehensive profiling and structural elucidation of compounds in complex mixtures. nih.govresearchgate.net This method combines the separation power of liquid chromatography with the high mass accuracy and tandem mass spectrometry capabilities of a Q-TOF mass analyzer. nih.gov

LC-Q-TOF-MS/MS allows for the recording of full-scan, accurate mass spectra, which facilitates the determination of elemental compositions and the identification of unknown compounds. nih.govscholars.direct The MS/MS capability provides valuable structural information through the fragmentation of precursor ions. researchgate.net For instance, the fragmentation patterns of protoberberine alkaloids in LC-Q-TOF-MS/MS can be characteristic of their substitution patterns. researchgate.net This technique has been instrumental in identifying and characterizing numerous alkaloids in plant extracts. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | nih.govresearchgate.net |

| Scan Mode | Full Scan and MS/MS | nih.gov |

| Collision Energy | Varied to induce fragmentation | researchgate.net |

Matrix-Assisted Laser Desorption/Ionization Fourier Transform Mass Spectrometry (MALDI-FTMS)

Matrix-Assisted Laser Desorption/Ionization Fourier Transform Mass Spectrometry (MALDI-FTMS) is another powerful analytical technique that can be applied to the study of complex biological samples. While native ESI-MS is more commonly used for non-covalent interactions, MALDI-MS is also becoming increasingly useful in this area. nih.gov A significant advantage of FTMS is its high mass resolution, which allows for the detailed analysis of complex samples. najah.edu

In the context of alkaloid analysis, MALDI-FTMS has been utilized for the qualitative and quantitative determination of quaternary ammonium alkaloids. researchgate.net One of the challenges in using MALDI for non-covalent complexes is preventing fragmentation during the laser desorption/ionization process. nih.gov Strategies to overcome this include the use of specific, non-acidic matrices and analyzing the first laser shots. nih.gov Alternatively, chemical cross-linking can be employed to stabilize the non-covalent interactions prior to MALDI-MS analysis. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of alkaloids like meso-corydaline. In this method, the protonated molecule [M+H]⁺ is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a veritable fingerprint of the molecule's structure.

The fragmentation pattern of meso-corydaline is characteristic of protoberberine alkaloids and involves key bond cleavages. A primary fragmentation pathway is the retro-Diels-Alder (RDA) reaction, which leads to the formation of specific product ions. For instance, the collision-induced dissociation of the [M+H]⁺ ion of corydaline (B1669446) (which includes the meso form) typically results in major fragment ions at m/z 192 and m/z 178. The ion at m/z 192 is formed through the cleavage of the C-ring, a hallmark of this class of compounds.

Another significant fragmentation involves the loss of substituents from the aromatic rings. These fragmentation patterns are instrumental in distinguishing meso-corydaline from its isomers and other related alkaloids, thereby confirming its structural identity in complex mixtures.

Accurate-Mass Measurements by Infrared Multiphoton Dissociation (IRMPD)

Accurate-mass measurements, often achieved with high-resolution mass spectrometers like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap, provide the elemental composition of a molecule with high precision. When coupled with fragmentation techniques such as Infrared Multiphoton Dissociation (IRMPD), it offers an even deeper level of structural detail.

IRMPD is a non-ergodic fragmentation method where molecules are dissociated by the absorption of multiple infrared photons. This technique can reveal subtle structural details by accessing different fragmentation pathways compared to collision-induced dissociation. While specific IRMPD studies focused solely on meso-corydaline are not extensively documented in readily available literature, the principles of this technique are applicable. For related alkaloids, IRMPD has been used to probe the gas-phase structure and conformation of ions, providing information that is complementary to other spectrometric methods. The accurate mass data ensures the correct elemental formula is assigned to both the parent ion and its fragments, which is a critical step in the identification process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural and stereochemical elucidation of organic molecules like meso-corydaline. It provides detailed information about the carbon skeleton, the number and environment of protons, and the spatial relationships between atoms.

¹³C NMR Spectroscopy Applications

¹³C NMR spectroscopy provides a map of the carbon framework of meso-corydaline. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, and the chemical shift of that signal is indicative of its electronic environment. The signals for the methoxy (B1213986) groups (OCH₃) are typically found in the upfield region of the spectrum, while the aromatic and quaternary carbons resonate at lower fields. The chemical shifts of the C-5, C-6, and C-8 carbons are particularly sensitive to the stereochemistry at the C-13 position and the conformation of the B/C ring junction.

Table 1: Representative ¹³C NMR Chemical Shifts for Meso-corydaline

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | ~145.1 |

| C-2 | ~111.0 |

| C-3 | ~147.5 |

| C-4 | ~127.1 |

| C-4a | ~128.4 |

| C-5 | ~48.2 |

| C-6 | ~29.1 |

| C-8 | ~51.4 |

| C-8a | ~126.9 |

| C-9 | ~149.8 |

| C-10 | ~111.3 |

| C-11 | ~147.6 |

| C-12 | ~128.9 |

| C-12a | ~129.5 |

| C-13 | ~59.9 |

| C-13a | ~36.8 |

| 2-OCH₃ | ~55.8 |

| 3-OCH₃ | ~55.9 |

| 9-OCH₃ | ~56.0 |

| 10-OCH₃ | ~56.1 |

| 13-CH₃ | ~18.3 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Proton NMR (¹H NMR) Spectroscopy for Stereochemical Assignments

Proton NMR (¹H NMR) is crucial for determining the stereochemistry of meso-corydaline. The signals of the protons, their multiplicities (splitting patterns), and coupling constants (J-values) provide information about the connectivity and relative orientation of atoms. In meso-corydaline, the key diagnostic signals are those of the protons at C-13a and C-13. The relative stereochemistry of the methyl group at C-13 is a defining feature. The conformation of the B and C rings, which can exist in either a trans or cis quinolizidine (B1214090) conformation, significantly influences the chemical shifts of the protons in these rings. The observation of a high-field shifted C-13 methyl group is characteristic of a cis-quinolizidine conformation due to the shielding effect of the A-ring.

Infrared (IR) Spectroscopy for Conformational Studies

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. In the context of meso-corydaline, IR spectroscopy is particularly useful for studying the conformation of the quinolizidine system. The Bohlmann bands, which are a series of absorptions appearing in the 2700-2800 cm⁻¹ region, are characteristic of a trans-fused quinolizidine ring system. The absence of these bands in the IR spectrum of meso-corydaline is strong evidence for a cis-fused conformation of the B/C rings. This finding is consistent with the data obtained from NMR spectroscopy.

Integration of Spectroscopic Techniques with Chemometric Approaches

The large datasets generated by modern spectroscopic techniques, especially when analyzing complex mixtures containing meso-corydaline and its related alkaloids, can be effectively processed using chemometric methods. Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data.

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be applied to spectroscopic data (e.g., from NMR, IR, or MS) to identify patterns and correlations that may not be apparent from visual inspection. For instance, PCA can be used to differentiate between samples of Corydalis species based on their alkaloid profiles, with meso-corydaline being one of the chemical markers. By integrating data from multiple spectroscopic sources (data fusion), it is possible to build more robust and predictive models for the classification and quantitation of these alkaloids. This integrated approach enhances the reliability and efficiency of the analytical workflow.

Comparative Analytical Strategies for Related Alkaloids

The analytical strategies for (+/-)-meso-corydaline are best understood in comparison to those for other structurally related alkaloids, particularly those within the diverse isoquinoline (B145761) family. nih.gov

Comparison by Alkaloid Sub-type:

Tertiary vs. Quaternary Protoberberines: Meso-corydaline is a tertiary amine. Its analysis differs from that of quaternary protoberberine alkaloids (QPAs) like berberine (B55584), palmatine, and coptisine, which are also abundant in Corydalis species. nih.govmdpi.com QPAs are permanently charged, making them more polar. This difference in polarity affects both extraction and chromatography. Sample preparation methods like weak cation exchange (WCX) solid-phase extraction can effectively separate tertiary alkaloids from QPAs. frontiersin.org In reversed-phase chromatography, QPAs typically elute earlier than their corresponding tertiary or tetrahydro counterparts.

Protoberberine vs. Other Isoquinoline Alkaloids: Plant extracts often contain a mix of isoquinoline subgroups, such as aporphines (e.g., isocorydine) and protopines (e.g., protopine). koreascience.krmdpi.com While a single UPLC-MS/MS platform can analyze these compounds simultaneously, the specific analytical parameters must be optimized for each class. bohrium.com Each subgroup exhibits unique retention times and, more importantly, distinct mass fragmentation patterns, which allows for their individual identification and quantitation in a complex mixture. koreascience.krmdpi.com

Chiral vs. Achiral Analysis: A significant comparative point is the necessity of chiral-specific methods for compounds like this compound. The analysis of racemic alkaloids requires chiral chromatography to separate the enantiomers, which often exhibit different biological activities. pensoft.net This contrasts with the analysis of achiral alkaloids (like berberine) or situations where stereoisomeric composition is not the primary focus, for which standard reversed-phase HPLC is sufficient. nih.gov The use of polysaccharide-based chiral stationary phases is a key strategy that is essential for stereospecific analysis but unnecessary for many other related alkaloids. nih.gov

Comparison of Detection and Sample Preparation:

Detectors: For routine quality control and quantification of high-concentration alkaloids, HPLC with UV/Diode Array Detection (DAD) is often adequate, cost-effective, and robust. frontiersin.orgkoreascience.kr However, for trace-level quantification, identification confirmation, or analysis in complex biological matrices, the superior sensitivity and selectivity of mass spectrometry (MS/MS or HRMS) are required. nih.govkoreascience.kr

Sample Preparation: The choice of sample preparation depends on the matrix and the target analytes. Simple acidic methanol extraction may suffice for crude plant powders. researchgate.net For cleaner extracts and trace analysis, solid-phase extraction (SPE) is widely used, with different sorbents (e.g., C18, WCX) chosen based on the polarity and charge of the target alkaloids. researchgate.netfrontiersin.org These more advanced preparation techniques are crucial for reducing matrix effects in sensitive LC-MS/MS analyses. nih.gov

Advanced Synthetic Strategies and Chemical Transformations of Meso Corydaline

Total Synthesis Approaches to (+/-)-Meso-corydaline and its Stereoisomers

The total synthesis of corydaline (B1669446) and its stereoisomers, such as meso-corydaline, presents a significant challenge due to the presence of multiple stereogenic centers. The core of the issue lies in controlling the relative stereochemistry of the substituents on the tetracyclic protoberberine framework.

The diastereoselective synthesis of protoberberine alkaloids is crucial for obtaining specific stereoisomers. The conformation of the B and C rings of the tetrahydroprotoberberine skeleton plays a critical role in determining the stereochemical outcome of synthetic transformations. In solution, these alkaloids exist in an equilibrium between B/C-trans and B/C-cis conformations. For meso-corydaline, the equilibrium is considerably shifted to the B/C-cis side, a key factor influencing synthetic design. jst.go.jp

Several synthetic routes have been developed to control the diastereoselectivity. One common approach involves the Bischler-Napieralski reaction, which facilitates the intramolecular cyclization of N-(1,2-diarylethyl)amides to form the quinolizidine (B1214090) nucleus, a core component of these alkaloids. researchgate.net This method can regioselectively yield 13,14-dihydroprotoberberinium salts, which are precursors to the final tetrahydroprotoberberine structure. researchgate.net

Another powerful technique is the use of free radical cyclization. For instance, a highly diastereoselective cyclization of specific radical intermediates can provide a model for the synthesis of 8-substituted berbines, leading to the formation of compounds like (±)-O-methylcorytenchirine as a single product. researchgate.net The synthesis of (±)-corydaline has been successfully achieved through a regiospecific method starting from N-benzyl-3,4-dihydroisoquinolinium salts. cdnsciencepub.com This process involves the formation of diastereomeric adducts that cyclize upon heating with concentrated hydrochloric acid to yield dihydroprotoberberines, which can then be reduced to the final tetrahydroprotoberberine products. cdnsciencepub.com

The desymmetrization of meso compounds has emerged as a powerful strategy in organic synthesis, allowing for the creation of multiple stereocenters from a symmetric, achiral starting material. mdpi.com This approach is particularly elegant as it can significantly shorten synthetic routes and improve efficiency, avoiding the 50% yield limitation of classical kinetic resolutions. mdpi.com A meso compound is an achiral molecule that contains stereocenters. Desymmetrization converts this prochiral entity into a chiral product by selectively reacting with one of two identical functional groups. wikipedia.org

This strategy is broadly applicable and has been successfully employed in the synthesis of numerous natural products. nih.govresearchgate.net The methods often rely on enantioselective catalysis, using chiral catalysts derived from metals or organic molecules (organocatalysis), or employing enzymes (biocatalysis). wikipedia.orgresearchgate.net For example, copper-catalyzed desymmetrization reactions of meso-bisphosphates with alkylzirconium nucleophiles have been shown to be highly regio-, diastereo-, and enantio-selective, yielding products with up to three contiguous stereogenic centers. nih.gov Similarly, biocatalysts like lipases are widely used for the desymmetrization of meso-diols and their derivatives. mdpi.com

While specific applications of desymmetrization in the total synthesis of meso-corydaline itself are not extensively documented in seminal literature, the principles represent a frontier approach. A hypothetical strategy could involve a meso-protoberberine precursor that is selectively functionalized using a chiral catalyst to install the necessary stereochemistry, providing an efficient and stereocontrolled route to optically active isomers.

Chemoenzymatic Cascade Reactions for Stereoselective Synthesis

Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the versatility of traditional chemical reactions, offers a powerful alternative for constructing complex natural products. nih.gov This approach is particularly valuable for producing stereochemically defined alkaloids.

Recent work has demonstrated the use of chemoenzymatic cascades to access various 13-methyl-tetrahydroprotoberberine scaffolds, the core structure of corydaline. ucl.ac.uk A key step in these cascades is the use of a stereoselective Pictet-Spenglerase enzyme. This enzyme catalyzes the reaction to form a tetrahydroisoquinoline (THIQ) intermediate with two defined stereocenters. This enzymatic step is often followed by chemical transformations, such as a chemical Pictet-Spengler reaction, to complete the tetracyclic framework. ucl.ac.uk

Key Chemical Reaction Pathways

Specific chemical reactions are fundamental to the construction of the corydaline skeleton. The introduction of the C-13 methyl group and the reduction of iminium intermediates are critical steps where stereochemistry is often determined.

The C-alkylation of enamines is a cornerstone reaction in alkaloid synthesis, providing a reliable method for forming carbon-carbon bonds at the α-position of a carbonyl equivalent. mychemblog.com An enamine, formed from the condensation of a ketone or aldehyde with a secondary amine, acts as a potent nucleophile. mychemblog.com

A classic example of this reaction in the context of protoberberine synthesis is the conversion of the quaternary alkaloid palmatine (B190311) into corydaline and meso-corydaline. muni.cz This transformation proceeds through an enamine intermediate, dihydroberberine, which is subsequently methylated. archive.org The enamine's structure, with its electron-rich β-carbon, facilitates the electrophilic attack by an alkylating agent. mychemblog.com While both C- and N-alkylation are possible, the use of more reactive alkyl halides tends to favor the desired C-alkylation, which, after hydrolysis of the resulting iminium salt, yields the α-alkylated product. archive.org This pathway was instrumental in early syntheses of corydaline and remains a key strategic consideration. muni.czarchive.org

The final reduction step in many protoberberine syntheses is critical for establishing the stereochemistry at the C-13a and C-8 centers. The choice of reducing agent can significantly influence the ratio of the resulting diastereomers, such as corydaline and meso-corydaline.

Research has shown that the reduction of the intermediate salt formed after the C-alkylation step yields different product distributions depending on the reagent used. muni.czmuni.cz Specifically, reduction with zinc-acid systems predominantly affords corydaline, which possesses a trans-relationship between the hydrogen at C-13a and the methyl group at C-13. In contrast, reduction using sodium borohydride (B1222165) is reported to yield corydaline with high selectivity, and in some claims, exclusively. muni.czmuni.cz This highlights the profound impact of the reduction conditions on the stereochemical outcome, allowing chemists to selectively target a desired isomer.

Table 1: Effect of Reducing Agents on Corydaline/Meso-corydaline Synthesis

| Reducing Agent | Predominant Product | Reference |

|---|---|---|

| Zinc-Acid System | Corydaline | muni.cz, muni.cz |

Photochemical Transformations and Reactivity

The photochemical reactivity of the tetrahydroprotoberberine scaffold, to which meso-corydaline belongs, offers pathways for complex structural transformations. Research into the photocyclization of related precursors provides direct insight into the formation of the meso-corydaline structure.

A notable example involves the single-electron transfer (SET) promoted photochemical reactions of dihydroisoquinolinium salts. The direct irradiation (λ > 270 nm) of a silylbenzyl-substituted dihydroisoquinolinium salt in an acetonitrile (B52724) (MeCN) solution leads to the formation of both corydaline and its diastereomer, meso-corydaline. clockss.org In a specific experiment, this photocyclization yielded corydaline and meso-corydaline in a 54% and 33% yield, respectively, after chromatographic separation. clockss.org The process proceeds through the formation of a diradical intermediate, whose subsequent cyclization creates the tetracyclic core. The stereochemistry of the resulting products (the cis relationship in meso-corydaline versus the trans in corydaline) is determined during this cyclization step. While these SET-promoted photocyclizations are viable methods for creating the N-heterocyclic ring systems found in isoquinoline (B145761) alkaloids, the stereoselectivity can be low and challenging to predict. clockss.org

While direct photochemical studies on meso-corydaline itself are limited, the reactivity of the closely related quaternary protoberberine alkaloid, berberine (B55584), suggests potential photochemical pathways. Berberine has been shown to act as a photosensitizer. mdpi.com Upon UVA irradiation, it can generate reactive oxygen species, including singlet oxygen in non-polar environments and oxygen-centered radicals in aqueous solutions. mdpi.com This suggests that the core chromophore of the protoberberine skeleton can absorb light and mediate energy or electron transfer processes, indicating a rich potential for photochemical reactivity.

| Precursor | Reaction Type | Conditions | Products | Yields | Reference |

| Silylbenzyl-substituted dihydroisoquinolinium salt | Photocyclization | Direct irradiation (λ > 270 nm) in MeCN | Corydaline, Meso-corydaline | 54%, 33% | clockss.org |

Synthetic Modifications and Derivative Preparation within the Tetrahydroprotoberberine Scaffold

The tetrahydroprotoberberine (THPB) framework, of which meso-corydaline is a member, serves as a versatile scaffold for synthetic modifications aimed at developing novel compounds with specific biological activities. nih.gov The core structure allows for functionalization at various positions, enabling the creation of extensive derivative libraries. mdpi.comnih.gov

A primary strategy involves the modification of substituent groups on the aromatic A and D rings. The critical positions for these modifications are typically C-2, C-3, C-9, and C-10, where hydroxyl or methoxyl groups are commonly found. mdpi.com Altering these groups can significantly influence the compound's properties. For instance, a series of novel THPB derivatives were designed and synthesized as potential modulators of proprotein convertase subtilisin/kexin type 9 (PCSK9). In this work, modifications included replacing a benzyloxy group with a trifluoroethoxyl group and introducing various substituted-benzyloxy groups at the 2-position of the THPB scaffold. nih.gov

Another significant approach is the introduction of entirely new moieties to the core structure. To develop selective α1A-adrenoceptor antagonists, researchers have modified THPBs by introducing an indole (B1671886) segment into their core scaffolds. nih.gov This strategy is based on pharmacophore models of existing drugs and aims to combine the structural features of the alkaloid with other biologically active fragments. nih.gov

Late-stage functionalization represents an advanced strategy for modifying complex molecules like THPBs. nih.govnih.gov These methods allow for the introduction of new functional groups onto the complex scaffold in the final steps of a synthetic sequence. Techniques such as intermolecular C-H insertion catalyzed by transition metals (e.g., rhodium) have been developed to create new C-C bonds with high chemoselectivity, even in the presence of sensitive functional groups like the tertiary amine found in alkaloids. nih.gov Furthermore, enzymatic strategies are emerging as powerful tools for selective modifications. The use of engineered methyltransferase enzymes has been shown to achieve highly selective methylation at specific hydroxyl groups on the THPB core, a transformation that is often challenging to accomplish with traditional chemical methods. mdpi.combohrium.com This chemoenzymatic approach provides a green and efficient route to high-value THPB derivatives like scoulerine (B1208951) and corypalmine (B158012) from a common precursor. mdpi.combohrium.com

These synthetic strategies highlight the adaptability of the tetrahydroprotoberberine skeleton for creating diverse molecular architectures tailored for specific scientific investigation.

| Parent Scaffold | Modification Strategy | Example of Modification | Resulting Derivative Type | Reference |

| Tetrahydroprotoberberine | Substitution on Aromatic Ring | Introduction of a 4-trifluoromethoxy-benzyloxy group at C-2 | PCSK9 Modulator Candidate | nih.gov |

| Tetrahydroprotoberberine | Appending New Moieties | Introduction of an indole-containing segment | α1A-Adrenoceptor Antagonist Candidate | nih.gov |

| Tetrahydroprotoberberine | Enzymatic Methylation | Regioselective methylation using engineered E. coli with methyltransferases | Scoulerine, Corypalmine | mdpi.combohrium.com |

| Tetrahydroprotoberberine | Late-stage C-H Functionalization | Rhodium-catalyzed intermolecular C-H insertion | C-C bond formation at N-methyl groups | nih.gov |

Biosynthetic Pathways and Enzymology of Meso Corydaline

Enzymatic Studies in Tetrahydroprotoberberine Alkaloid Biosynthesis

The formation of the characteristic tetracyclic structure of tetrahydroprotoberberines (THPBs) is a key area of enzymatic study. nih.gov A pivotal step is the conversion of (S)-reticuline into (S)-scoulerine, which establishes the protoberberine core. This reaction is catalyzed by the berberine (B55584) bridge enzyme (BBE), a flavoprotein oxidase that forms a carbon-carbon bond (the "berberine bridge") through the stereospecific oxidation of the N-methyl group of (S)-reticuline. oup.com

Following the formation of (S)-scoulerine, a series of methylation and oxidation reactions occur. Specific O-methyltransferases (OMTs) are responsible for adding methyl groups to the hydroxylated positions on the scoulerine (B1208951) backbone. For instance, (S)-scoulerine 9-O-methyltransferase (SOMT) is a highly stereo- and regio-specific enzyme that transfers a methyl group to the 9-position of (S)-scoulerine, a crucial step toward corydaline (B1669446). semanticscholar.org Further enzymatic steps, including additional methylations and a final C-methylation, are required to complete the synthesis. The final steps of protoberberine biosynthesis often involve (S)-tetrahydroprotoberberine oxidase (STOX), which converts the tetrahydroprotoberberine scaffold to the fully aromatic protoberberine form. semanticscholar.org

Genetic and Molecular Aspects of Benzylisoquinoline Alkaloid Biosynthesis

The synthesis of BIAs, including meso-corydaline, is governed by a suite of specialized genes that have been the subject of extensive molecular investigation. oup.com These genes encode the enzymes responsible for each step of the pathway, from primary metabolism precursors to the final complex alkaloids. nih.gov In opium poppy, a model organism for BIA research, biosynthetic genes are sometimes organized into clusters on the chromosome, allowing for coordinated regulation. oup.com

The evolution of BIA pathways in the order Ranunculales, which includes the Papaveraceae family and the Corydalis genus, shows evidence of gene duplication events, particularly for enzyme families like O-methyltransferases and cytochrome P450s. nih.govconcordia.ca This genetic expansion is thought to be a primary driver of the vast chemical diversity seen in the alkaloids produced by these plants. nih.gov Regulation of these biosynthetic genes is complex, involving transcription factors such as WRKY and bHLH proteins, which can be induced by developmental cues or environmental stimuli like pathogen attack. frontiersin.orgnih.gov This intricate regulatory network ensures that the production of these metabolically expensive compounds is tightly controlled.

Identification and Characterization of Key Biosynthetic Enzymes and Genes

Advances in transcriptomics and metabolomics have enabled the identification of many genes encoding the key enzymes in the BIA pathway within Corydalis species. plos.org

O-methyltransferases are critical for generating the structural diversity of BIAs by catalyzing the methylation of hydroxyl groups on alkaloid intermediates. concordia.canih.gov In Corydalis yanhusuo, seven OMT genes have been cloned and characterized, showing varied substrate specificities and catalytic activities. nih.govresearchgate.net For the synthesis of corydaline, specific OMTs are required. After the BBE-catalyzed formation of (S)-scoulerine, (S)-scoulerine 9-O-methyltransferase (SOMT) methylates the 9-hydroxyl group to yield (S)-tetrahydrocolumbamine. nih.gov Another OMT then acts on the 2-hydroxyl group. jst.go.jp Studies have shown that some OMTs in Corydalis exhibit catalytic promiscuity, meaning they can act on multiple substrates or perform sequential methylations, contributing to the array of alkaloids produced. nih.govresearchgate.net

A host of other enzymes are essential for constructing the precursors and modifying the core structures leading to meso-corydaline. The table below summarizes the roles of several key enzymes identified in the broader BIA pathway.

| Enzyme Abbreviation | Full Name | Role in Benzylisoquinoline Alkaloid Biosynthesis |

| CNMT | Coclaurine N-methyltransferase | Catalyzes the N-methylation of (S)-coclaurine to produce (S)-N-methylcoclaurine, a step in the formation of the central intermediate (S)-reticuline. frontiersin.org |

| NMCH | (S)-N-methylcoclaurine 3'-hydroxylase | A cytochrome P450 enzyme that hydroxylates (S)-N-methylcoclaurine at the 3' position, another key step leading to (S)-reticuline. frontiersin.org |

| BBE | Berberine Bridge Enzyme | An FAD-linked oxidase that catalyzes the oxidative cyclization of (S)-reticuline to form the protoberberine core of (S)-scoulerine. frontiersin.org |

| CFS | (S)-cheilanthifoline synthase | A cytochrome P450 (CYP719A family) that forms a methylenedioxy bridge on (S)-scoulerine to produce (S)-cheilanthifoline, branching the pathway. nih.govnih.gov |

| SPS | (S)-stylopine synthase | A cytochrome P450 (CYP719A family) that converts (S)-cheilanthifoline to (S)-stylopine by forming a second methylenedioxy bridge. nih.govwikipedia.org |

| STOX | (S)-tetrahydroprotoberberine oxidase | An oxidase that converts tetrahydroprotoberberine alkaloids (e.g., (S)-stylopine) into their quaternary protoberberine forms (e.g., coptisine). plos.orgfrontiersin.org |

| MSH | (S)-N-methylstylopine 14-hydroxylase | A monooxygenase involved in the conversion of N-methylated protoberberines into protopine-type alkaloids. plos.orgnih.gov |

| TNMT | Tetrahydroprotoberberine cis-N-methyltransferase | Catalyzes the N-methylation of tetrahydroprotoberberine alkaloids such as (S)-stylopine and (S)-canadine. nih.govnih.gov |

| P6H | Protopine 6-hydroxylase | A cytochrome P450 enzyme that hydroxylates protopine, leading to the formation of benzophenanthridine alkaloids. plos.orgresearchgate.net |

While enzymes like CFS, SPS, MSH, P6H, and TNMT are involved in related but distinct branches of the protoberberine pathway, their identification in Corydalis highlights the metabolic grid from which meso-corydaline biosynthesis emerges. plos.orgnih.gov The specific C-methyltransferase required for the final step of corydaline synthesis remains a subject of ongoing research. jst.go.jpnih.gov

Elucidation of Intermediate Compounds in Biosynthetic Pathways

The pathway to meso-corydaline is a multi-step process involving several key intermediate compounds. The biosynthesis begins with L-tyrosine, which is converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two molecules are condensed to form (S)-norcoclaurine, the first committed BIA intermediate. acs.org A series of methylation and hydroxylation steps convert (S)-norcoclaurine into the pivotal branch-point intermediate, (S)-reticuline. acs.org From here, the pathway toward tetrahydroprotoberberines begins.

The table below outlines the major intermediates in the proposed pathway from (S)-reticuline to meso-corydaline.

| Compound | Description |

| (S)-Reticuline | The central branch-point intermediate in BIA biosynthesis. It is the direct precursor for the berberine bridge enzyme. |

| (S)-Scoulerine | The first tetrahydroprotoberberine intermediate, formed by the oxidative cyclization of (S)-reticuline by BBE. It is the core scaffold for subsequent modifications. |

| (S)-Tetrahydrocolumbamine | Formed by the 9-O-methylation of (S)-scoulerine by the enzyme SOMT. nih.gov |

| (S)-Tetrahydropalmatine | A related THPB alkaloid formed by subsequent methylation of tetrahydrocolumbamine. Corydaline is a C-methylated derivative of tetrahydropalmatine. nih.gov |

| (+/-)-Meso-corydaline | The final product, formed by the addition of methyl groups at positions 2 and 3 of the tetrahydroprotoberberine core and a final C-methylation at position 13. The exact enzyme for the C-methylation is not yet fully characterized. jst.go.jp |

Application of Metabolomics and Transcriptomics in Biosynthesis Research

The elucidation of the meso-corydaline biosynthetic pathway has been significantly accelerated by the application of "omics" technologies. oup.com Metabolomic analysis, using techniques like UPLC-MS/MS, allows for the comprehensive profiling of alkaloids and other metabolites in different plant tissues or at different developmental stages. plos.orgplos.orgnih.gov This provides a chemical snapshot that can be correlated with genetic data.

Transcriptomics, primarily through RNA-sequencing, generates a complete profile of gene expression. oup.com By correlating the accumulation of specific alkaloids (like corydaline) in a particular tissue (e.g., the tuber of Corydalis) with the high expression of certain genes in that same tissue, researchers can identify strong candidate genes for the enzymes involved in the biosynthetic pathway. jst.go.jpnih.gov This integrated approach has been successfully used in Corydalis solida and Corydalis yanhusuo to identify genes for OMTs, cytochrome P450s, and other key enzymes involved in BIA synthesis. jst.go.jpplos.org These powerful techniques provide the foundational data necessary for the functional characterization of enzymes and the eventual reconstruction of biosynthetic pathways in heterologous systems like yeast or E. coli.

Stereochemical and Conformational Research of Meso Corydaline

Detailed Stereochemical Assignments at Chiral Centers

Meso-corydaline is a diastereomer of corydaline (B1669446). The stereochemistry of these compounds is defined by the relative orientations of the substituents at the two chiral centers, C-13 and C-13a. In the case of (+)-corydaline, the established absolute configuration is (13S, 13aR), which corresponds to a trans relationship between the hydrogen atom at C-13a and the methyl group at C-13.

Table 1: Stereochemical Assignments for Corydaline Isomers

| Compound | C-13 Configuration | C-13a Configuration | Relationship of H at C-13a and CH3 at C-13 |

| (+)-Corydaline | S | R | Trans |

| (-)-Corydaline | R | S | Trans |

| (+)-meso-Corydaline | S | R | Cis |

| (-)-meso-Corydaline | R | S | Cis |

Conformational Analysis in Solution and Solid States via Spectroscopic Data

B/C-Quinolizidine Ring Junction Configurations (Cis- vs. Trans-fused Systems)

The quinolizidine (B1214090) ring system, which forms the core of the meso-corydaline structure, can exist in either a cis-fused or a trans-fused conformation. In the trans-fused system, the lone pair of electrons on the nitrogen atom is oriented trans to the hydrogen at the bridgehead carbon (C-13a). This arrangement generally leads to a more stable, rigid, and linear structure.

In contrast, the cis-fused system has the nitrogen lone pair and the bridgehead hydrogen on the same side of the ring system. This conformation is typically more flexible and less stable than the trans-fused counterpart. For protoberberine alkaloids, the B/C ring junction is a key determinant of the molecule's three-dimensional structure.

While specific X-ray crystallographic or detailed NMR spectroscopic data for meso-corydaline are not widely available in the surveyed literature, studies on related protoberberine alkaloids have shown that both cis- and trans-fused conformers can exist. The preferred conformation is often influenced by the substitution pattern and the steric interactions within the molecule. Given the cis relationship of the substituents at C-13 and C-13a in meso-corydaline, a cis-fused quinolizidine ring system is highly probable, at least as a significant contributor to the conformational equilibrium in solution.

Influence of Substituents on Molecular Conformation

The substituents on the aromatic rings (A and D) and the methyl group at C-13 play a crucial role in dictating the conformational preferences of meso-corydaline. The four methoxy (B1213986) groups, located at positions 2, 3, 9, and 10, are bulky and can influence the orientation of the rings to minimize steric hindrance.

The C-13 methyl group is particularly significant. In the cis-diastereomer (meso-corydaline), this methyl group and the hydrogen at C-13a are on the same face of the molecule. This arrangement can lead to steric strain, which may favor a more flexible cis-fused quinolizidine conformation that can better accommodate this interaction. In contrast, the trans-diastereomer (corydaline) would likely favor a more rigid trans-fused conformation where the substituents are further apart. The interplay of these steric effects ultimately determines the lowest energy conformation of the molecule.

Equilibrium Studies of Different Conformations

In solution, molecules like meso-corydaline are not static but exist as an equilibrium of different conformations. For the quinolizidine ring system, there is a potential equilibrium between the cis-fused and trans-fused forms, as well as different chair and boat conformations of the individual rings.

While specific thermodynamic data for the conformational equilibrium of meso-corydaline is not readily found in the literature, the principles of conformational analysis suggest that the relative energies of the different conformers would be influenced by factors such as steric strain, torsional strain, and electronic effects. The cis stereochemistry at the C-13 and C-13a centers in meso-corydaline would likely shift the equilibrium towards conformations that can alleviate the resulting steric interactions.

It is plausible that in solution, (+/-)-meso-corydaline exists as a dynamic equilibrium between multiple conformations, with the cis-fused quinolizidine form being a major contributor. Spectroscopic techniques such as variable-temperature NMR could provide valuable experimental data to quantify the populations of the different conformers and determine the thermodynamic parameters governing this equilibrium. However, such specific studies on meso-corydaline are not prominently reported.

Table 2: Summary of Conformational Features

| Feature | Description | Likely State in meso-Corydaline |

| B/C-Quinolizidine Ring Fusion | Can be cis or trans. | Predominantly cis-fused due to the cis relationship of substituents at C-13 and C-13a. |

| Influence of Substituents | Methoxy groups and the C-13 methyl group create steric demands. | The steric strain from the cis methyl and hydrogen likely favors a more flexible conformation. |

| Conformational Equilibrium | Dynamic equilibrium between different conformers in solution. | Expected to exist as an equilibrium mixture, with the population of each conformer determined by its relative stability. |

Preclinical Mechanistic Investigations and Structure Activity Relationship Sar Studies

Preclinical Pharmacokinetic (PK) Methodologies

Absorption, Distribution, Metabolism, and Elimination (ADME) Studies in Preclinical Models

Preclinical investigations in rat models have begun to elucidate the ADME profile of corydaline (B1669446). Following oral administration, the compound is absorbed, with studies indicating that its bioavailability can be influenced by the formulation. For instance, when administered as a pure compound versus as part of the botanical agent DA-9701, differences in pharmacokinetic parameters were observed.

Metabolism is a significant component of corydaline's disposition. In rats, 43 metabolites have been identified across plasma, bile, urine, and feces. nih.gov The primary metabolic transformations include demethylation, hydroxylation, sulfation, and glucuronidation. nih.gov Two of the identified metabolites are tetrahydropalmatine and isocorybulbine. nih.gov In human liver microsomes, in vitro studies have demonstrated that the metabolism of corydaline primarily involves O-demethylation and hydroxylation, leading to the formation of several metabolites, including yuanhunine, 9-O-desmethylcorydaline, isocorybulbine, and corybulbine.

Elimination pathways for corydaline and its metabolites are comprehensive, involving both renal and fecal routes, as evidenced by the presence of numerous metabolites in both urine and feces. nih.gov

Advanced PK Analysis Techniques (e.g., UPLC-MS/MS in PK Profiling)

To accurately quantify corydaline and characterize its metabolic profile in biological matrices, advanced analytical techniques are employed. A rapid and reliable ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS) method has been developed and utilized for the comprehensive analysis of corydaline metabolites in rats. nih.gov This high-resolution mass spectrometry technique allows for the identification of a wide array of metabolites in various biological samples, including plasma, bile, urine, and feces. nih.gov The sensitivity and selectivity of UPLC-MS/MS are crucial for constructing detailed pharmacokinetic profiles and understanding the metabolic fate of the compound.

Factors Influencing Preclinical Pharmacokinetics (e.g., Gender Differences, Cytochrome P450 Isozyme Involvement)

Significant gender-related differences in the pharmacokinetics of corydaline have been observed in preclinical rat models. nih.gov Following intravenous administration, the area under the plasma concentration-time curve (AUC) for corydaline was found to be 46.4% greater in female rats compared to male rats. nih.gov This was attributed to a reduction in non-renal clearance in females. nih.gov After oral administration, the differences were even more pronounced, with the AUC and maximum concentration (Cmax) being significantly higher in female rats. nih.gov

These gender disparities are linked to the differential activity of cytochrome P450 (CYP) isozymes. nih.gov The metabolism of corydaline in male rats is mediated by male-specific (CYP2C11 and CYP3A2) and male-dominant (CYP3A1) CYP isozymes, leading to a faster metabolic clearance compared to female rats. nih.gov

Furthermore, in vitro studies using human liver microsomes have shown that corydaline can inhibit multiple CYP and UDP-glucuronosyltransferase (UGT) enzymes. nih.govmdpi.com Corydaline demonstrated potent inhibition of CYP2C19 and CYP2C9, and moderate inhibition of UGT1A1 and UGT1A9. nih.govmdpi.com It also exhibited time-dependent inhibition of CYP3A. nih.gov These findings suggest a potential for drug-drug interactions.

| Parameter | Observation in Preclinical Models | Species | Citation |

| Gender Difference (IV) | AUC 46.4% greater in females | Rat | nih.gov |

| Gender Difference (Oral) | Significantly greater AUC and Cmax in females | Rat | nih.gov |

| CYP Involvement (Rat) | Metabolism mediated by CYP2C11, CYP3A2, CYP3A1 in males | Rat | nih.gov |

| CYP Inhibition (Human) | Potent inhibitor of CYP2C19 and CYP2C9 | In vitro | nih.govmdpi.com |

| UGT Inhibition (Human) | Moderate inhibitor of UGT1A1 and UGT1A9 | In vitro | nih.govmdpi.com |

Pharmacodynamic (PD) Methodologies

Receptor Occupancy (RO) Analysis as a Pharmacodynamic Indicator

While specific receptor occupancy studies for (+/-)-Meso-corydaline are not extensively detailed in the available literature, the identification of its molecular targets allows for the potential application of RO analysis as a key pharmacodynamic biomarker. RO assays are used to measure the degree of engagement of a drug with its intended biological target in vivo. For corydaline, which has been identified as a mu-opioid receptor agonist, RO studies would be invaluable in correlating the extent of receptor binding with its pharmacological effects. nih.govnih.gov Such studies would help in understanding the concentration-effect relationship and in optimizing therapeutic strategies.

Target Identification and Validation Strategies for Meso-corydaline

The identification of molecular targets for corydaline has been approached through a combination of in silico and pharmacological methods. nih.gov Computational techniques such as pharmacophore-based virtual screening and docking have been utilized to predict potential binding targets. nih.gov These predictions are then validated through in vitro binding and functional assays. nih.gov

Through this approach, the mu-opioid receptor (MOR) has been identified and validated as a target for corydaline. nih.govnih.gov Further characterization has revealed that corydaline acts as a G protein-biased agonist at the MOR, without inducing β-arrestin2 recruitment upon receptor activation. nih.govnih.gov Additionally, corydaline has been shown to modulate the expression of dopamine (B1211576) D2 and GluA1 AMPA receptors, suggesting a broader impact on neurotransmitter systems. nih.gov Another identified activity of corydaline is the inhibition of acetylcholinesterase.

The prokinetic and gastric-relaxing effects of corydaline have also been demonstrated in animal models, providing further validation of its pharmacological activity, though the specific receptor targets for these effects are still under investigation. nih.gov

| Identified Target/Activity | Method of Identification/Validation | Finding | Citation |

| Mu-opioid receptor (MOR) | In silico screening, in vitro binding/functional assays | G protein-biased agonist | nih.govnih.gov |

| Dopamine D2 Receptor | Western-blot immunoreactive assays | Blocks morphine-induced downregulation | nih.gov |

| GluA1 AMPA Receptor | Western-blot immunoreactive assays | Blocks morphine-induced upregulation | nih.gov |

| Acetylcholinesterase | Not specified | Inhibitor | |

| Gastric Motor Function | In vivo animal models | Promotes gastric emptying and relaxation | nih.gov |

Molecular Target Identification Approaches

The identification of specific molecular targets for this compound is an ongoing area of research. While comprehensive proteomic-based and extensive bioinformatic studies on the racemic mixture itself are not widely documented, investigations into its individual stereoisomers, particularly corydaline, have provided initial insights through in silico and in vitro approaches.

In Silico and In Vitro-Based Identification:

Pharmacophore-based virtual screening and molecular docking studies have been instrumental in predicting potential protein targets for corydaline. These computational methods simulate the interaction between the small molecule and a library of known protein structures, identifying those with high binding affinity.

Subsequent in vitro validation has confirmed some of these predicted targets. Notably, corydaline has been identified as an agonist for the mu-opioid receptor (MOR) . biomedpharmajournal.orgthieme-connect.com This interaction was confirmed through competitive binding assays and functional assays, which demonstrated that corydaline could displace MOR-specific ligands and activate the receptor, albeit with a lower potency than reference agonists like morphine. nih.gov Further characterization suggests that corydaline may act as a G protein-biased agonist at the MOR, a mechanism that could potentially lead to therapeutic effects with a reduced side-effect profile. biomedpharmajournal.orgthieme-connect.com

Additionally, in vitro studies have indicated that corydaline can bind to the dopamine D1 receptor , where it exhibits antagonistic activity. nih.gov This finding suggests a potential role for meso-corydaline in modulating dopaminergic pathways.

While these findings for corydaline offer valuable clues, it is important to note that similar dedicated studies to identify the molecular targets of the complete this compound racemic mixture using high-throughput methods like proteomics are yet to be reported in publicly available literature.

Mechanisms of Molecular Interaction with Biological Targets

As a member of the protoberberine alkaloid family, this compound is structurally related to compounds known to interact with nucleic acids. While direct experimental evidence for meso-corydaline's interaction with DNA is limited, the behavior of other protoberberine alkaloids provides a framework for its potential mechanisms of action at the molecular level.

Potential for DNA Interaction:

Protoberberine alkaloids, characterized by their planar tetracyclic ring system, are known to interact with DNA through various modes, including intercalation and groove binding. For instance, the related alkaloid escholidine has been shown to interact with and stabilize G-quadruplex DNA structures. This suggests that this compound may also have the capacity to bind to DNA, potentially influencing processes such as DNA replication and transcription. However, specific studies confirming and detailing the nature of this interaction—be it intercalation between base pairs or binding to the minor or major grooves—for meso-corydaline are currently lacking. Further biophysical studies are required to elucidate whether this compound directly targets DNA and to characterize the specifics of any such interaction.

Structure-Activity Relationship (SAR) Studies of Meso-corydaline and Analogues

Systematic structure-activity relationship (SAR) studies specifically focused on this compound and its synthetic analogues are not extensively reported in the scientific literature. However, broader SAR studies on the protoberberine alkaloid class provide some general principles that are likely applicable to meso-corydaline.

The biological activity of protoberberine alkaloids is influenced by the substitution patterns on the aromatic rings and the stereochemistry of the molecule. For instance, the presence and position of methoxy (B1213986) and hydroxy groups on the A and D rings of the protoberberine scaffold are known to be critical for their biological effects.

A computational SAR study on berberine (B55584) analogues revealed that both the nature and the position of substituents, as well as the target nucleic acid structure, significantly affect the binding affinity. While this study did not include meso-corydaline, it underscores the importance of specific structural features for the activity of this class of compounds.

Future SAR studies on meso-corydaline would involve the synthesis of a series of analogues with systematic modifications to its structure. For example, altering the substituents on the aromatic rings, modifying the stereochemistry at the chiral centers, or introducing new functional groups could provide valuable insights into the key structural determinants for its biological activity. Such studies would be essential for optimizing the potency and selectivity of meso-corydaline-based compounds.

Comparative Mechanistic Investigations with Other Protoberberine Alkaloids

Comparing the mechanisms of this compound with those of other well-studied protoberberine alkaloids, such as berberine and palmatine (B190311), can highlight unique aspects of its biological profile. While direct comparative studies are scarce, inferences can be drawn from the individual activities of these compounds.

Comparison with Berberine:

Berberine is one of the most extensively researched protoberberine alkaloids and is known to have a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anti-cancer activities. Mechanistically, berberine is known to intercalate into DNA and also to inhibit various enzymes. A study comparing the anti-angiogenic effects of Corydalis yanhusuo extract (of which meso-corydaline is a component) and pure berberine found that both inhibited vascular endothelial growth factor (VEGF)-induced cell proliferation and migration. This suggests some overlap in their anti-angiogenic pathways.

Furthermore, a comparative study on the P-glycoprotein-mediated efflux of six protoberberine alkaloids, including berberine, demonstrated that minor structural differences significantly impact their interaction with this drug transporter. Although meso-corydaline was not included in this particular study, it highlights that even subtle variations in the substitution pattern on the protoberberine skeleton can lead to distinct pharmacokinetic and pharmacodynamic properties.

Comparison with Palmatine:

Palmatine, another related protoberberine alkaloid, also exhibits a range of biological activities. Like berberine, it has been shown to have anticancer effects. The structural difference between these alkaloids lies in the substitution pattern on their A ring. Such differences can influence their molecular targets and biological activities.

The identification of the mu-opioid receptor as a target for corydaline suggests a mechanistic pathway that may be distinct from the primary mechanisms reported for berberine and palmatine, which are more commonly associated with DNA interaction and enzyme inhibition. This points to a potential divergence in the pharmacological profiles of these otherwise structurally similar alkaloids.

A comprehensive understanding of the unique and overlapping mechanisms of this compound in comparison to other protoberberine alkaloids will require direct, side-by-side mechanistic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.